
4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 1-(prop-2-yn-1-yl)-1H-pyrazole under basic conditions. Commonly used bases include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran. The reaction is generally conducted at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the compound may be produced through continuous flow synthesis techniques, where reactants are continuously fed into a reactor and products are continuously collected. This method offers advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo a variety of reactions, including nucleophilic substitution, addition reactions, and cycloaddition reactions.
Common Reagents and Conditions: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium cyanide under aprotic conditions. Addition reactions may utilize organometallic reagents like Grignard reagents. Cycloaddition reactions can be carried out under thermal or photochemical conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of an azide derivative, while addition with a Grignard reagent can produce an alkylated product.
Scientific Research Applications: : this compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound's ability to interact with biological macromolecules makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism by which 4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby altering their function.
Comparison with Similar Compounds
In comparison with other pyrazole-pyridine derivatives, 4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the chloromethyl and propynyl groups. This unique combination enhances its reactivity and potential applications. Similar compounds include:
4-(4-Methyl-1H-pyrazol-3-yl)pyridine
4-(4-Aminomethyl-1H-pyrazol-3-yl)pyridine
4-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine
Each of these compounds shares the pyrazole-pyridine core structure but differs in substituent groups, leading to distinct chemical behaviors and applications.
Properties
IUPAC Name |
4-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDILLIGZGRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


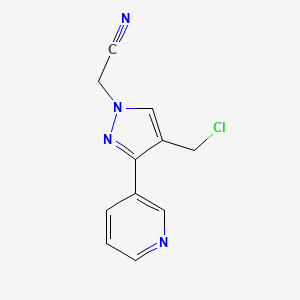
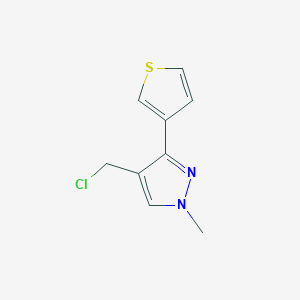

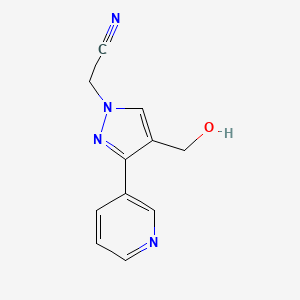
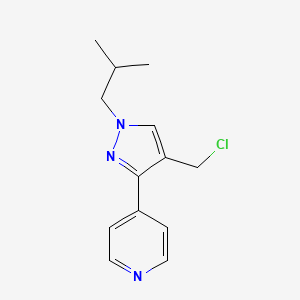
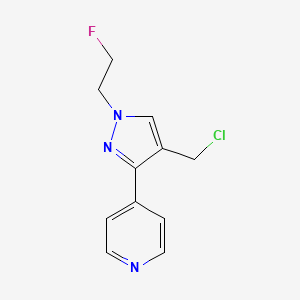


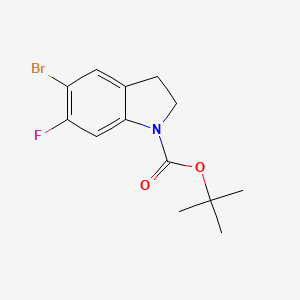
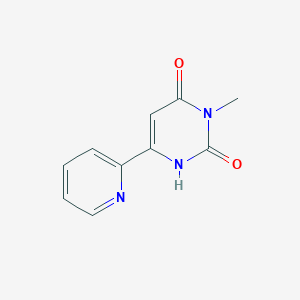
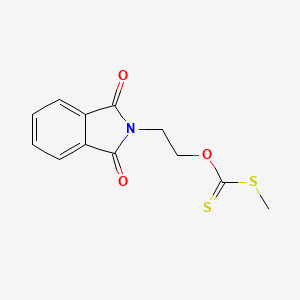

![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)
